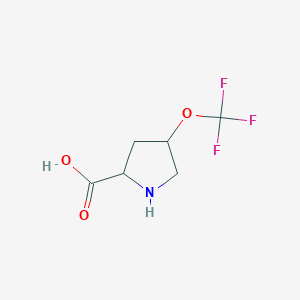

4-Trifluoromethoxy-pyrrolidine-2-carboxylic acid

Description

4-Trifluoromethoxy-pyrrolidine-2-carboxylic acid is a pyrrolidine-based compound featuring a carboxylic acid group at position 2 and a trifluoromethoxy (OCF₃) substituent at position 4. The trifluoromethoxy group enhances lipophilicity and metabolic stability, making this compound relevant for drug discovery and agrochemical applications.

Properties

IUPAC Name |

4-(trifluoromethoxy)pyrrolidine-2-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8F3NO3/c7-6(8,9)13-3-1-4(5(11)12)10-2-3/h3-4,10H,1-2H2,(H,11,12) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KNQAAVYPDKAZPC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CNC1C(=O)O)OC(F)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8F3NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801310135 | |

| Record name | 4-(Trifluoromethoxy)proline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801310135 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

199.13 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1301738-64-6 | |

| Record name | 4-(Trifluoromethoxy)proline | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1301738-64-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-(Trifluoromethoxy)proline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801310135 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: One common method includes the reaction of 4-(trifluoromethoxy)benzyl alcohol with sodium hydride in methyl t-butyl ether, followed by the addition of trichloroacetonitrile at low temperatures .

Industrial Production Methods: Industrial production methods for this compound often involve large-scale reactions under controlled conditions to ensure high yield and purity. The use of advanced catalytic processes and optimized reaction parameters is crucial for efficient production.

Chemical Reactions Analysis

Types of Reactions: 4-Trifluoromethoxy-pyrrolidine-2-carboxylic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can yield different derivatives with altered functional groups.

Substitution: The trifluoromethoxy group can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride are frequently used.

Substitution: Conditions often involve nucleophilic substitution reactions with reagents like sodium hydride.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

4-Trifluoromethoxy-pyrrolidine-2-carboxylic acid has a wide range of applications in scientific research:

Chemistry: It is used as a building block in the synthesis of complex organic molecules.

Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

Medicine: It is explored for its therapeutic potential in drug development, particularly in targeting specific enzymes and receptors.

Industry: The compound finds applications in the development of agrochemicals and materials with unique properties

Mechanism of Action

The mechanism of action of 4-Trifluoromethoxy-pyrrolidine-2-carboxylic acid involves its interaction with specific molecular targets. The trifluoromethoxy group enhances the compound’s ability to bind to enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, including inhibition or activation of specific pathways .

Comparison with Similar Compounds

Research Implications and Gaps

While the provided evidence lacks direct data on this compound, comparisons highlight:

Fluorinated Substituents : Trifluoromethoxy and perfluoroethoxy groups improve metabolic stability but reduce solubility.

Scaffold Differences : Pyrrolidine vs. pyridine scaffolds influence electronic properties and biological interactions.

Stereochemical Effects : Chiral centers (e.g., in 4-(Hydroxymethyl)pyrrolidine-2-carboxylic acid) may dictate pharmacological activity .

Future Directions : Experimental studies on solubility, stability, and bioactivity are needed to validate these inferences.

Biological Activity

4-Trifluoromethoxy-pyrrolidine-2-carboxylic acid (CAS No. 1301738-64-6) is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, mechanisms of action, pharmacokinetics, and relevant case studies.

Chemical Structure and Properties

The compound features a pyrrolidine ring substituted with a trifluoromethoxy group and a carboxylic acid moiety. This structure contributes to its lipophilicity and potential interactions with various biological targets.

Target Interactions

This compound is known to interact with multiple biological targets, primarily through:

- Enzyme Inhibition : It may inhibit enzymes involved in inflammatory pathways, similar to other thiazole derivatives which have shown effects on cyclooxygenase (COX) activity.

- Receptor Modulation : The compound may act on specific receptors, influencing cellular signaling pathways that regulate various physiological responses.

Biochemical Pathways

The compound has been reported to influence several biochemical pathways, including:

- Anti-inflammatory Pathways : By modulating the production of pro-inflammatory mediators.

- Antioxidant Activity : Exhibiting potential protective effects against oxidative stress by enhancing the activity of antioxidant enzymes.

Pharmacokinetics

The pharmacokinetic profile of this compound indicates:

- Absorption and Bioavailability : The compound shows good bioavailability, which is critical for therapeutic efficacy.

- Metabolism : It is metabolized by cytochrome P450 enzymes, influencing its pharmacological effects and duration of action .

- Distribution : The compound can be transported across cell membranes via solute carrier transporters, facilitating its distribution within tissues.

Antitumor Activity

A notable study investigated the antitumor properties of this compound. In vitro assays demonstrated that the compound exhibited cytotoxic effects against various cancer cell lines, with mechanisms involving apoptosis induction and cell cycle arrest. The results indicated a dose-dependent response, highlighting its potential as an anticancer agent .

Antimicrobial Effects

Research has also focused on the antimicrobial activity of this compound. Preliminary findings suggest that it possesses significant antibacterial properties against both Gram-positive and Gram-negative bacteria. The mechanism appears to involve disruption of bacterial cell wall synthesis, leading to cell lysis.

Comparative Analysis with Similar Compounds

To better understand the biological activity of this compound, a comparison with structurally similar compounds can be insightful. Below is a summary table comparing key properties:

| Compound | Biological Activity | Mechanism of Action | Pharmacokinetics |

|---|---|---|---|

| This compound | Antitumor, Antimicrobial | Enzyme inhibition, receptor modulation | Good bioavailability |

| Thiazole derivatives | Anti-inflammatory, Antiviral | COX inhibition | Varies by derivative |

| Pyridinylpiperazine compounds | TRPV1 antagonism | Receptor binding | Enhanced oral bioavailability |

Q & A

Basic Questions

Q. What are the common synthetic routes for 4-Trifluoromethoxy-pyrrolidine-2-carboxylic acid?

- Methodological Answer : Synthesis typically involves trifluoromethylation of pyrrolidine precursors. For example, trifluoromethyl iodide or other fluorinating agents are used under basic conditions (e.g., sodium hydroxide) to introduce the trifluoromethoxy group. Reaction optimization includes temperature control (e.g., −78°C to room temperature) and catalyst selection (e.g., copper-mediated reactions). Post-synthetic steps may involve hydrolysis of esters to yield the carboxylic acid moiety .

Q. What analytical techniques are essential for characterizing this compound?

- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and ¹⁹F) is critical for confirming the stereochemistry and substituent positions. Mass spectrometry (ESI-MS or HRMS) validates molecular weight, while X-ray crystallography resolves absolute configuration. Purity is assessed via HPLC with UV detection (e.g., ≥95% purity thresholds) .

Q. What safety protocols are recommended for handling this compound?

- Methodological Answer : Use nitrile gloves (EN374 standard) and safety goggles to prevent skin/eye contact. Work in a fume hood to avoid inhalation. Avoid exposure to strong acids/bases, which may decompose the trifluoromethoxy group. In case of spills, neutralize with inert adsorbents (e.g., vermiculite) and dispose as hazardous waste .

Advanced Research Questions

Q. How can enantioselective synthesis of this compound be optimized?

- Methodological Answer : Employ chiral auxiliaries (e.g., tert-butyloxycarbonyl (Boc) groups) or asymmetric catalysis (e.g., palladium with chiral ligands) to control stereochemistry. Monitor enantiomeric excess (ee) via chiral HPLC using columns like Chiralpak IA/IB. Recrystallization in polar solvents (e.g., ethanol/water mixtures) improves enantiopurity .

Q. What strategies mitigate side reactions during trifluoromethoxy group installation?

- Methodological Answer : Use protecting groups (e.g., benzyl for carboxylic acid) to prevent undesired substitutions. Optimize stoichiometry (e.g., 1.2 equivalents of trifluoromethylating agent) and reaction time (≤24 hours) to minimize over-fluorination. Low-temperature conditions (−40°C) reduce radical side pathways .

Q. How does this compound interact with biological targets like enzymes?

- Methodological Answer : The trifluoromethoxy group enhances lipophilicity and metabolic stability, making it a candidate for enzyme inhibition. Use kinetic assays (e.g., fluorescence-based) to measure IC₅₀ values. Molecular docking studies (e.g., AutoDock Vina) predict binding modes to active sites, validated by mutagenesis or X-ray co-crystallography .

Q. How do steric and electronic effects of the trifluoromethoxy group influence reactivity?

- Methodological Answer : The trifluoromethoxy group’s strong electron-withdrawing nature reduces pyrrolidine ring basicity, altering protonation states in acidic environments. Steric hindrance at the 4-position affects nucleophilic substitution rates, quantified via Hammett σ constants or DFT calculations (e.g., Gaussian09) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.